

Paeciloquinone C: A Fungal Metabolite with Potent Tyrosine Kinase Inhibition

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Compound of Interest

Compound Name: Paeciloquinone C

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Abstract

Paeciloquinone C is a naturally occurring anthraquinone derivative isolated from the fungus *Paecilomyces carneus*. This document provides a comprehensive overview of the discovery, origin, and biological activity of **Paeciloquinone C**, with a focus on its potent and selective inhibition of the v-abl protein tyrosine kinase. Detailed experimental protocols for the fermentation of the producing organism, and the isolation and structure elucidation of **Paeciloquinone C** are presented. Furthermore, quantitative data are summarized, and key signaling pathways and experimental workflows are visualized to support further research and development efforts.

Introduction

The discovery of novel, bioactive secondary metabolites from microbial sources continues to be a cornerstone of drug discovery. Fungi, in particular, are a rich source of structurally diverse compounds with a wide range of therapeutic activities. **Paeciloquinone C**, a member of the paeciloquinone family of anthraquinones, was discovered during a screening program for inhibitors of protein tyrosine kinases.^[1] These enzymes play a critical role in cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer.

Paeciloquinone C has emerged as a significant lead compound due to its potent and selective inhibitory activity against the v-abl protein tyrosine kinase, an oncoprotein associated with chronic myelogenous leukemia.^[1]

Origin and Discovery

Paeciloquinone C is a secondary metabolite produced by the fungus *Paecilomyces carneus* (strain P-177).^[1] The paeciloquinones, including **Paeciloquinone C**, were first reported in 1995 as part of a study aimed at identifying new protein tyrosine kinase inhibitors from fungal culture broths.^{[1][2]}

Physicochemical Properties and Structure Elucidation

The structure of **Paeciloquinone C** was determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).^[3]

Table 1: Physicochemical Properties of **Paeciloquinone C**

Property	Value	Reference
Molecular Formula	C ₁₅ H ₁₀ O ₇	^[3]
Molecular Weight	302.24 g/mol	^[3]
Appearance	Not Reported	
Solubility	Not Reported	

The structural elucidation was carried out on the peracetylated derivative of **Paeciloquinone C** to improve its solubility and stability for NMR analysis. The complete assignment of proton (¹H) and carbon-13 (¹³C) NMR signals confirmed the anthraquinone scaffold with specific hydroxylation and a hydroxymethyl substituent.

Table 2: ¹H and ¹³C NMR Spectral Data for Peracetylated **Paeciloquinone C**

Position	¹³ C Chemical Shift (δ)	¹ H Chemical Shift (δ) (J in Hz)
1	161.9	-
2	129.5	-
2-CH ₂	60.1	5.25 (s)
3	151.1	-
4	118.8	7.35 (d, 2.0)
4a	134.4	-
5	119.3	7.85 (d, 2.0)
6	161.4	-
7	110.1	7.20 (s)
8	158.9	-
8a	108.9	-
9	181.1	-
9a	110.4	-
10	186.4	-
10a	135.2	-
1-OAc	169.0, 20.8	-
3-OAc	168.3, 20.9	-
6-OAc	169.2, 21.1	-
8-OAc	169.4, 21.2	-
2-CH ₂ OAc	170.2, 20.6	-

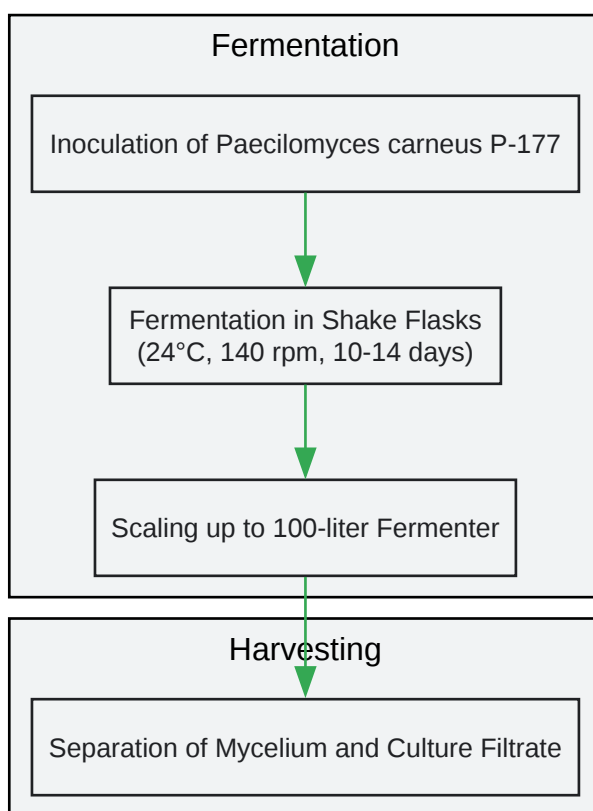
Note: Data is for the peracetylated derivative as reported in the primary literature. Chemical shifts are in ppm.

Experimental Protocols

Fermentation of *Paecilomyces carneus* P-177

The production of **Paecilquinone C** is achieved through submerged fermentation of *Paecilomyces carneus* strain P-177.

Workflow for **Paecilquinone C** Production



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Caption: Overview of the fermentation process for **Paecilquinone C** production.

Media Composition:

- Seed Medium: Glucose (2%), Malt Extract (2%), Yeast Extract (0.5%), Peptone (0.1%) in distilled water.

- Production Medium: Glucose (10%), Soy Flour (1%), $(\text{NH}_4)_2\text{SO}_4$ (0.2%), CaCO_3 (0.2%), KH_2PO_4 (0.1%), Corn Steep Liquor (0.5%) in distilled water.

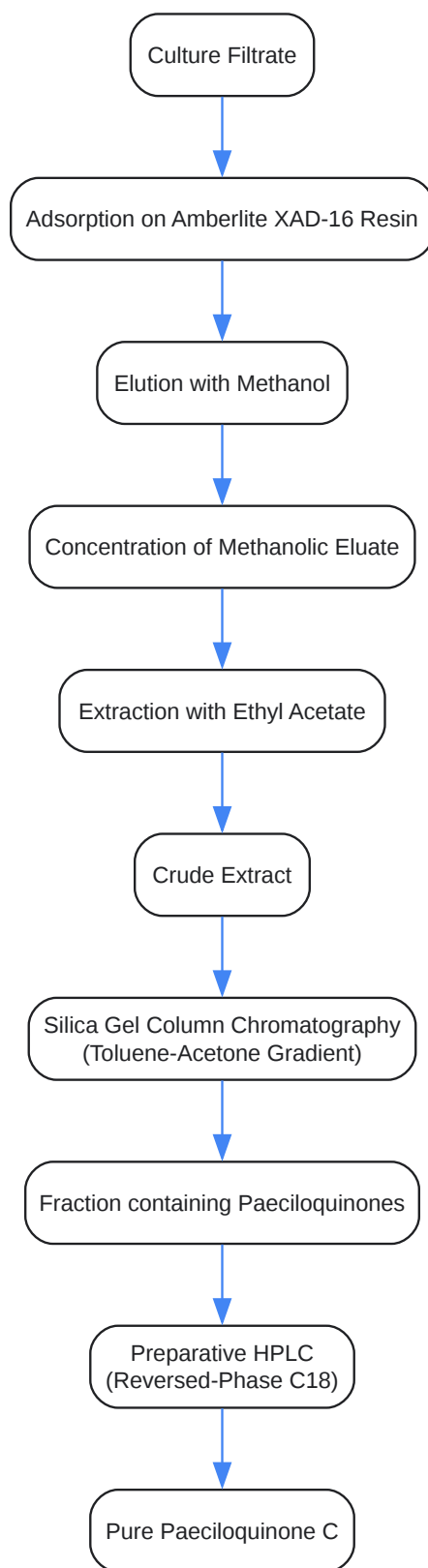
Fermentation Conditions:

- Seed Culture: 250 ml Erlenmeyer flasks containing 100 ml of seed medium are inoculated with a suspension of *P. carneus* spores and incubated at 24°C on a rotary shaker at 140 rpm for 3-4 days.
- Production Culture: A 100-liter fermenter containing 80 liters of production medium is inoculated with the seed culture. Fermentation is carried out at 24°C with aeration and agitation for 10-14 days.

Isolation and Purification of Paecilquinone C

Paecilquinone C is isolated from the culture filtrate of *P. carneus*.

Workflow for Isolation and Purification



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Caption: Step-by-step workflow for the isolation and purification of **Paeciloquinone C**.

Detailed Protocol:

- Adsorption: The culture filtrate (approximately 80 liters) is passed through a column packed with Amberlite XAD-16 resin.
- Elution: The resin is washed with water and then eluted with methanol.
- Extraction: The methanolic eluate is concentrated under reduced pressure, and the resulting aqueous residue is extracted with ethyl acetate.
- Column Chromatography: The ethyl acetate extract is subjected to silica gel column chromatography using a toluene-acetone gradient as the mobile phase.
- Preparative HPLC: Fractions containing the paeciloquinones are pooled and further purified by preparative reversed-phase High-Performance Liquid Chromatography (HPLC) on a C18 column using a water-acetonitrile gradient containing 0.1% trifluoroacetic acid.

Biological Activity and Mechanism of Action

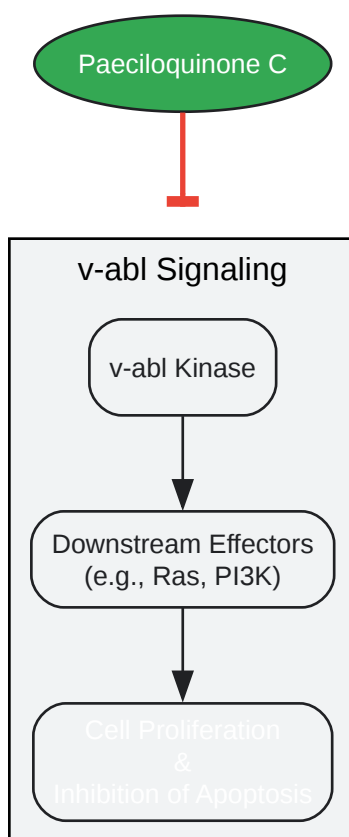
Paeciloquinone C is a potent inhibitor of protein tyrosine kinases, with selective activity against the v-abl kinase.

Table 3: Inhibitory Activity of **Paeciloquinone C**

Target Kinase	IC ₅₀ (μM)	Reference
v-abl Protein Tyrosine Kinase	0.4	[1]
Epidermal Growth Factor Receptor (EGFR) Kinase	> 100	[1]

The v-abl protein tyrosine kinase is a constitutively active kinase that drives the proliferation of cancer cells in chronic myelogenous leukemia (CML). It activates several downstream signaling pathways, including the Ras-MAPK and PI3K-Akt pathways, leading to uncontrolled cell growth and inhibition of apoptosis. **Paeciloquinone C** exerts its effect by binding to the kinase domain of v-abl, thereby blocking its phosphotransferase activity.

Inhibition of the v-abl Signaling Pathway by **Paeciloquinone C**



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References

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- 2. jstage.jst.go.jp [jstage.jst.go.jp]
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